molecular formula C11H18ClN3 B1421125 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1185293-43-9

1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No.: B1421125
CAS No.: 1185293-43-9
M. Wt: 227.73 g/mol
InChI Key: PSTXLFHPWARLNL-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H17N3·3HCl. It is a derivative of piperidine and pyridine, and it is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride
  • 1-(Pyridin-4-ylmethyl)piperidin-4-amine trihydrochloride
  • 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Uniqueness: 1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the piperidine ring in the molecule provides distinct properties compared to its analogs, making it valuable for specific research applications .

Properties

CAS No.

1185293-43-9

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;/h1-2,5,8,11H,3-4,6-7,9,12H2;1H

InChI Key

PSTXLFHPWARLNL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CN=CC=C2.Cl.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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